molecular formula C37H72O5 B12360607 Octadecanoic acid, (2S)-2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester CAS No. 5281-87-8

Octadecanoic acid, (2S)-2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester

Cat. No.: B12360607
CAS No.: 5281-87-8
M. Wt: 597.0 g/mol
InChI Key: BFTGWUUHOMAGPO-DHUJRADRSA-N
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Description

2-Hydroxy-3-(palmitoyloxy)propyl stearate is a diacylglycerol compound that contains palmitic acid at the sn-1 position and stearic acid at the sn-3 position. It is found in palm-based diacylglycerols produced from palm stearin, palm mid fraction, palm oil, and palm olein, as well as in wheat bran and brewer’s spent grain extracts .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-(palmitoyloxy)propyl stearate can be synthesized through esterification reactions involving glycerol, palmitic acid, and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves the use of palm-based diacylglycerols. These diacylglycerols are produced from palm stearin, palm mid fraction, palm oil, and palm olein through fractionation and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(palmitoyloxy)propyl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves its interaction with cellular membranes and lipid metabolism pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases. Additionally, it may influence cellular signaling pathways by acting as a secondary messenger in lipid signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(palmitoyloxy)propyl stearate is unique due to its specific arrangement of palmitic and stearic acids, which influences its physical and chemical properties. This unique structure allows it to interact differently with enzymes and cellular membranes compared to other diacylglycerols .

Properties

CAS No.

5281-87-8

Molecular Formula

C37H72O5

Molecular Weight

597.0 g/mol

IUPAC Name

[(2S)-3-hexadecanoyloxy-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1

InChI Key

BFTGWUUHOMAGPO-DHUJRADRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

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